molecular formula C25H40N4O6 B049557 Glidobactin F CAS No. 119259-72-2

Glidobactin F

Numéro de catalogue: B049557
Numéro CAS: 119259-72-2
Poids moléculaire: 492.6 g/mol
Clé InChI: OJDBZOSAZHSDPV-UELYFCGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glidobactin F is a natural product found in Polyangium with data available.

Applications De Recherche Scientifique

Introduction to Glidobactin F

This compound is a member of the syrbactin family of natural products, which are characterized by their potent biological activities, particularly as proteasome inhibitors. These compounds have garnered significant interest in the field of medicinal chemistry due to their potential applications in cancer therapy and other diseases involving proteasome dysfunction. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic potential, and recent advancements in its study.

Key Mechanisms:

  • Selective Binding : this compound selectively binds to the catalytic sites of the proteasome, inhibiting its activity. This selective inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy .
  • Induction of Apoptosis : By disrupting proteasomal function, this compound triggers apoptotic pathways in cancer cells, leading to increased cell death rates .

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound and its analogs in various cancer cell lines. For instance, thiasyrbactins derived from this compound have shown promising results in inhibiting cell viability and proteasomal activity across multiple myeloma cell lines .

Case Study: Multiple Myeloma

  • Cell Lines Used : ARD, U266, MM1R, and MM1S.
  • Findings : Thiasyrbactins exhibited significant anti-proliferative effects, particularly in cell lines with a higher expression of immunoproteasomes, suggesting that this compound could be particularly effective in treating hematological malignancies .

In Vivo Studies

Emerging research indicates that certain analogs of this compound have shown efficacy in animal models. For instance, TIR-199, an analog inspired by this compound, demonstrated significant anti-tumor activity in preclinical models of neuroblastoma and multiple myeloma .

Synthesis and Bioengineering

The biosynthetic pathways for this compound have been explored extensively to enhance its production and modify its structure for improved efficacy. Recent advancements include:

  • Heterologous Production : Techniques have been developed to produce this compound in Escherichia coli, utilizing engineered biosynthetic gene clusters from natural producers .
  • Bioengineering Strategies : Researchers are employing bioengineering techniques to create hybrid enzymes that can facilitate the synthesis of this compound and its derivatives more efficiently .

Comparative Analysis of Syrbactins

To provide a clearer understanding of this compound's place within the syrbactin family, the following table summarizes key characteristics:

Compound NameSource OrganismMechanismTherapeutic Potential
Glidobactin APolyangium sp.Proteasome InhibitionAntitumor activity
Glidobactin BPolyangium sp.Proteasome InhibitionAntitumor activity
Glidobactin CPolyangium sp.Proteasome InhibitionAntitumor activity
This compoundBurkholderia DSM7029Proteasome InhibitionPotential for cancer therapy

Propriétés

Numéro CAS

119259-72-2

Formule moléculaire

C25H40N4O6

Poids moléculaire

492.6 g/mol

Nom IUPAC

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide

InChI

InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1

Clé InChI

OJDBZOSAZHSDPV-UELYFCGDSA-N

SMILES

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

SMILES isomérique

CCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O

SMILES canonique

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Synonymes

glidobactin F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glidobactin F
Reactant of Route 2
Glidobactin F
Reactant of Route 3
Glidobactin F
Reactant of Route 4
Glidobactin F
Reactant of Route 5
Reactant of Route 5
Glidobactin F
Reactant of Route 6
Reactant of Route 6
Glidobactin F

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.